molecular formula C16H13NO4 B5180546 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid

4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid

Katalognummer: B5180546
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: RPJXGBNRWSCLPW-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid, also known as KGA-2727, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of Alzheimer's disease. It belongs to a class of compounds known as gamma-secretase modulators, which are designed to selectively modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are the main component of the amyloid plaques that accumulate in the brains of Alzheimer's patients.

Wirkmechanismus

4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By reducing the activity of gamma-secretase, this compound is able to decrease the production of amyloid beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
In addition to its effects on amyloid beta production, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid is that it has been shown to have a good safety profile in animal studies, with no significant toxic effects observed at therapeutic doses. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid. One area of interest is to investigate its effects on other aspects of Alzheimer's disease pathology, such as neuroinflammation and tau protein aggregation. Another potential direction is to explore its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound, as well as its long-term safety and efficacy in humans.

Synthesemethoden

The synthesis of 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid involves several steps, starting with the reaction of 2-phenoxyphenylamine with ethyl acrylate to form the corresponding amide. This amide is then subjected to a Wittig reaction with triphenylphosphine and methyl vinyl ketone to form the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

Several in vitro and in vivo studies have been conducted to investigate the potential therapeutic effects of 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid on Alzheimer's disease. One study found that this compound was able to reduce the production of amyloid beta peptides in cultured cells, and also reduced the accumulation of amyloid plaques in the brains of mice that were genetically engineered to develop Alzheimer's disease.

Eigenschaften

IUPAC Name

(Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJXGBNRWSCLPW-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.